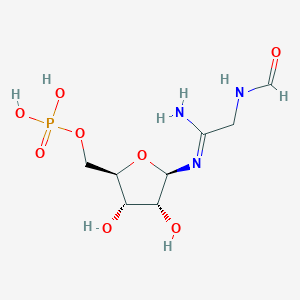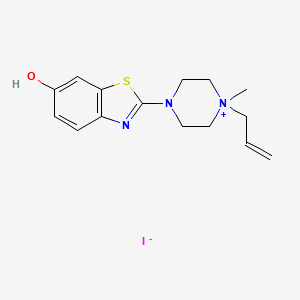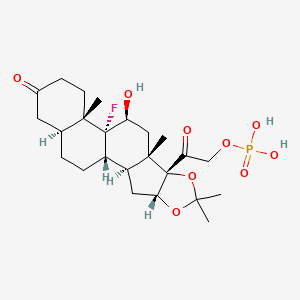
Thianthrenium, chloro-5-phenyl-, (OC-6-11)-hexafluoroantimonate(1-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thianthrenium, chloro-5-phenyl-, (OC-6-11)-hexafluoroantimonate(1-) is a complex organosulfur compound It is characterized by the presence of a thianthrene core, a phenyl group, and a hexafluoroantimonate counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thianthrenium, chloro-5-phenyl-, (OC-6-11)-hexafluoroantimonate(1-) typically involves the reaction of thianthrene with chlorinating agents in the presence of a phenyl group donor. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in large-scale operations.
化学反应分析
Types of Reactions
Thianthrenium, chloro-5-phenyl-, (OC-6-11)-hexafluoroantimonate(1-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its parent thianthrene compound.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thianthrenium derivatives.
科学研究应用
Thianthrenium, chloro-5-phenyl-, (OC-6-11)-hexafluoroantimonate(1-) has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and catalysts.
作用机制
The mechanism of action of Thianthrenium, chloro-5-phenyl-, (OC-6-11)-hexafluoroantimonate(1-) involves its interaction with molecular targets through redox reactions or substitution processes. The specific pathways depend on the context of its use, such as in biological systems or industrial applications.
相似化合物的比较
Similar Compounds
Thianthrene: The parent compound without the chloro and phenyl groups.
Phenylthianthrene: Similar structure but lacks the hexafluoroantimonate counterion.
Hexafluoroantimonate Salts: Other compounds containing the hexafluoroantimonate anion.
Uniqueness
Thianthrenium, chloro-5-phenyl-, (OC-6-11)-hexafluoroantimonate(1-) is unique due to its specific combination of functional groups and counterion, which confer distinct chemical properties and reactivity compared to similar compounds.
属性
CAS 编号 |
101294-99-9 |
|---|---|
分子式 |
C18H12ClF6S2Sb |
分子量 |
563.6 g/mol |
IUPAC 名称 |
1-chloro-5-phenylthianthren-5-ium;hexafluoroantimony(1-) |
InChI |
InChI=1S/C18H12ClS2.6FH.Sb/c19-14-9-6-12-17-18(14)20-15-10-4-5-11-16(15)21(17)13-7-2-1-3-8-13;;;;;;;/h1-12H;6*1H;/q+1;;;;;;;+5/p-6 |
InChI 键 |
DUCGYJFMJAKFJL-UHFFFAOYSA-H |
规范 SMILES |
C1=CC=C(C=C1)[S+]2C3=C(C(=CC=C3)Cl)SC4=CC=CC=C42.F[Sb-](F)(F)(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



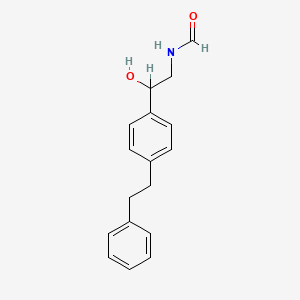

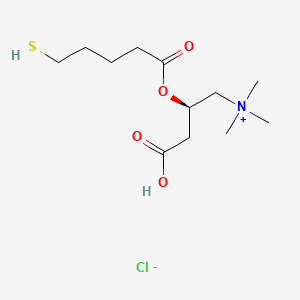
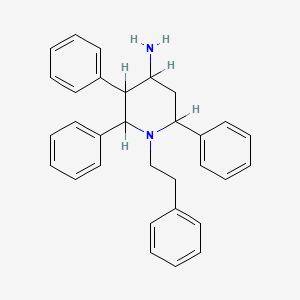


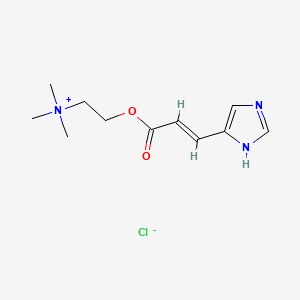
![methyl (2Z,7E)-10-(2,3-dimethyloxirane-2-carbonyl)oxy-9-hydroxy-3-methyl-12-methylidene-13-oxo-5,14-dioxatricyclo[9.3.0.04,6]tetradeca-2,7-diene-8-carboxylate](/img/structure/B12757098.png)

